Cas no 58463-04-0 (N,N,2',3'-Tetrabenzoyladenosine)

N,N,2',3'-Tetrabenzoyladenosine is a benzoylated derivative of adenosine, commonly utilized as a protected intermediate in nucleoside chemistry and oligonucleotide synthesis. The tetra-benzoyl groups enhance the compound's stability, making it suitable for controlled reactions where selective deprotection is required. This modification also improves solubility in organic solvents, facilitating its use in synthetic applications. The product is particularly valuable in the preparation of modified nucleosides and nucleotides, offering precise control over functional group reactivity. Its high purity and well-defined structure ensure reproducibility in research and industrial processes, making it a reliable choice for advanced chemical synthesis.
N,N,2',3'-Tetrabenzoyladenosine structure
58463-04-0 structure
Product name:N,N,2',3'-Tetrabenzoyladenosine
CAS No:58463-04-0
MF:C38H29N5O8
MW:683.6656
MDL:MFCD15072147
CID:341982
PubChem ID:87561394

N,N,2',3'-Tetrabenzoyladenosine Chemical and Physical Properties

Names and Identifiers

    • Adenosine, N,N-dibenzoyl-, 2',3'-dibenzoate
    • [(2R,3R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
    • N,N,2',3'-Tetrabenzoyladenosine
    • N6-DIBENZOYLADENOSINE 2',3'-DIBENZOATE
    • NULL
    • [4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
    • [(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
    • (2R,3R,4R,5R)-5-[6-(N-benzoylbenzamido)-9H-purin-9-yl]-4-(benzoyloxy)-2-(hydroxymethyl)oxolan-3-yl benzoate
    • CID 11479468
    • WS-01234
    • n6,n6,o2',o3'-tetrabenzoyladenosine
    • AKOS030490390
    • MFCD15072147
    • N6-Dibenzoyladenosine 2,3-Dibenzoate
    • (2R,3R,4R,5R)-2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
    • 58463-04-0
    • [(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate
    • CS-0453975
    • T71097
    • (2R,3R,4R,5R)-5-[6-(N-BENZOYLBENZAMIDO)PURIN-9-YL]-4-(BENZOYLOXY)-2-(HYDROXYMETHYL)OXOLAN-3-YL BENZOATE
    • MDL: MFCD15072147
    • Inchi: 1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2
    • InChI Key: GNYQOUZNLMTKQG-UHFFFAOYSA-N
    • SMILES: O1C([H])(C([H])([H])O[H])C([H])(C([H])(C1([H])N1C([H])=NC2C(=NC([H])=NC1=2)N(C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O

Computed Properties

  • Exact Mass: 683.20200
  • Monoisotopic Mass: 683.202
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 51
  • Rotatable Bond Count: 11
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 163
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.411
  • Boiling Point: 878.975°C at 760 mmHg
  • Flash Point: 485.387°C
  • Refractive Index: 1.691
  • PSA: 163.04000
  • LogP: 4.65440

N,N,2',3'-Tetrabenzoyladenosine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB261345-1 g
N6-Dibenzoyladenosine 2',3'-dibenzoate; .
58463-04-0
1 g
€466.80 2023-07-20
eNovation Chemicals LLC
Y1250902-1g
N6-Dibenzoyladenosine 2,3-Dibenzoate
58463-04-0 98%
1g
$270 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-295830-100 mg
N6-Dibenzoyladenosine 2',3'-Dibenzoate,
58463-04-0
100MG
¥978.00 2023-07-10
TRC
T284100-1000mg
N,N,2',3'-Tetrabenzoyladenosine
58463-04-0
1g
$253.00 2023-05-17
TRC
T284100-10000mg
N,N,2',3'-Tetrabenzoyladenosine
58463-04-0
10g
$1918.00 2023-05-17
TRC
T284100-5g
N,N,2',3'-Tetrabenzoyladenosine
58463-04-0
5g
$ 1800.00 2023-09-06
Aaron
AR003TD8-250mg
N6-Dibenzoyladenosine 2,3-Dibenzoate
58463-04-0 95%
250mg
$110.00 2023-12-13
1PlusChem
1P003T4W-1g
N6-Dibenzoyladenosine 2,3-Dibenzoate
58463-04-0 >98.0%(T)(HPLC)
1g
$329.00 2025-03-21
Key Organics Ltd
WS-01234-1g
(2R,3R,4R,5R)-5-[6-(N-benzoylbenzamido)-9H-purin-9-yl]-4-(benzoyloxy)-2-(hydroxymethyl)oxolan-3-yl benzoate
58463-04-0 >95%
1g
£816.00 2025-02-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3460-1G
N6-Dibenzoyladenosine 2',3'-Dibenzoate
58463-04-0 >98.0%(T)(HPLC)
1g
¥1880.00 2024-04-16

Additional information on N,N,2',3'-Tetrabenzoyladenosine

Comprehensive Overview of N,N,2',3'-Tetrabenzoyladenosine (CAS No. 58463-04-0): Properties, Applications, and Research Insights

N,N,2',3'-Tetrabenzoyladenosine (CAS No. 58463-04-0) is a chemically modified nucleoside derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its tetrabenzoylated structure, serves as a critical intermediate in the synthesis of specialized nucleotides and prodrugs. Its unique molecular architecture, featuring benzoyl groups at the N6, 2', and 3' positions of adenosine, enhances its stability and bioavailability, making it a valuable tool for drug development and enzymatic studies.

In recent years, the demand for modified nucleosides like N,N,2',3'-Tetrabenzoyladenosine has surged due to their applications in antiviral therapies and cancer research. Researchers are particularly interested in its role as a precursor for prodrug design, where controlled release mechanisms are essential. The compound's ability to mask reactive hydroxyl groups through benzoylation aligns with current trends in targeted drug delivery, a hot topic in precision medicine. This has led to increased searches for terms such as "nucleoside prodrugs" and "benzoyl-protected adenosine derivatives" in scientific databases.

The synthesis of N,N,2',3'-Tetrabenzoyladenosine involves multi-step organic reactions, including selective acylations and protection-deprotection strategies. Advanced techniques like HPLC purification and NMR spectroscopy are employed to ensure high purity, a critical factor for its use in GMP-compliant pharmaceutical manufacturing. Analytical data for this compound often highlights its solubility in organic solvents like DMSO and chloroform, which is frequently queried by chemists optimizing reaction conditions.

Beyond therapeutics, CAS 58463-04-0 is explored in bioconjugation and fluorescence labeling studies. Its aromatic benzoyl groups enable interactions with biomolecules, facilitating applications in diagnostic assays. This versatility has spurred discussions in forums about "nucleoside modifications for imaging" and "non-invasive biomarker detection," reflecting broader industry interests in translational research.

Quality control of N,N,2',3'-Tetrabenzoyladenosine adheres to stringent protocols, with certificates of analysis (CoA) detailing parameters like melting point (typically 160–165°C) and chromatographic purity (>98%). Suppliers often emphasize compliance with REACH and ISO standards, addressing regulatory concerns raised in search queries such as "safe handling of benzoylated compounds." Storage recommendations (−20°C under inert atmosphere) are also frequently cited to preserve its stability.

Emerging studies investigate the compound's potential in epigenetic modulation, particularly in RNA methylation pathways. This aligns with the growing focus on RNA-based therapeutics, a trending subject in biotech investments. The intersection of nucleoside chemistry and gene regulation has made 58463-04-0 a keyword in literature searches related to next-generation sequencing and CRISPR-Cas9 applications.

In summary, N,N,2',3'-Tetrabenzoyladenosine (CAS No. 58463-04-0) represents a multifaceted compound bridging organic synthesis, drug development, and molecular biology. Its evolving applications continue to inspire innovation, as evidenced by its prominence in patent filings and academic citations. For researchers navigating nucleoside analog design or biopharmaceutical formulation, this compound remains a cornerstone in advancing precision medicine technologies.

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Amadis Chemical Company Limited
(CAS:58463-04-0)N,N,2',3'-Tetrabenzoyladenosine
A1043862
Purity:99%
Quantity:1g
Price ($):236.0